Tocoretinate

Description

Tretinoin Tocoferil is an alpha-tocopherol ester of all trans-retinoic acid (ATRA or tretinoin), with skin healing, differentiation inducing and anti-leukemia activities. By stimulating the formation of tissue granulation and wound healing, tretinoin tocoferil promotes the healing of skin ulcers. In addition, this agent induces the granulocytic differentiation of human leukemia cells and inhibits cellular proliferation. Tretinoin tocoferil does not induce teratogenesis and is less toxic than ATRA.

Properties

IUPAC Name |

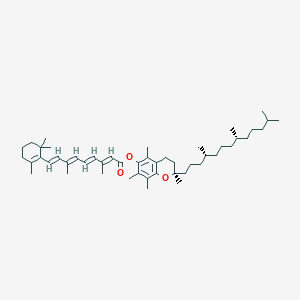

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 |

Source

|

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 |

Source

|

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Signaling Pathways of Tretinoin Tocoferil

Abstract

Tretinoin tocoferil, a novel compound synthesizing the therapeutic actions of all-trans-retinoic acid (tretinoin) and α-tocopherol (vitamin E), represents a significant advancement in dermatological and potential systemic therapies. This guide provides a comprehensive technical overview of the cellular signaling pathways modulated by this unique molecule. We will dissect the established genomic and non-genomic pathways associated with its constituent parts—the potent nuclear receptor agonist activity of the tretinoin moiety and the antioxidant and signaling-modulatory roles of the tocopherol moiety. Furthermore, this guide will explore the synergistic and potentially unique signaling cascades elicited by the intact Tretinoin tocoferil molecule, moving beyond a simple summation of its components. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of Tretinoin tocoferil to inform future research and therapeutic applications.

Introduction: A Molecule of Synergistic Design

Tretinoin tocoferil is an ester-bond compound of all-trans-retinoic acid (ATRA) and α-tocopherol.[1] This design capitalizes on the well-documented therapeutic properties of both molecules. Tretinoin, a first-generation retinoid, is a cornerstone in dermatology for treating acne vulgaris, photoaging, and hyperpigmentation by modulating epithelial cell differentiation and proliferation.[2][3] α-Tocopherol is the most biologically active form of Vitamin E, renowned for its potent antioxidant capabilities that protect cells from oxidative stress.[2]

The combination in Tretinoin tocoferil is not merely additive. Evidence suggests that the effects of Tretinoin tocoferil are distinct from those of either ATRA or α-tocopherol alone, hinting at a unique pharmacological profile.[1] For instance, in studies on myelomonocytic leukemia cells, Tretinoin tocoferil demonstrated a synergistic inhibition of proliferation with ATRA, suggesting it acts through a partially different mechanism.[1] This guide will elucidate the known signaling pathways of its components as a foundation for understanding the integrated action of Tretinoin tocoferil.

The Tretinoin Moiety: Orchestrating Gene Expression via Nuclear Receptors

The primary mechanism of action of the tretinoin component of Tretinoin tocoferil is the modulation of gene expression through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4]

The Canonical Genomic Pathway: RAR/RXR Heterodimer Signaling

The classical pathway involves a series of well-defined steps culminating in the transcription of target genes.

-

Cellular Uptake and Nuclear Translocation: Tretinoin enters the cell and is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[5]

-

Receptor Binding and Heterodimerization: In the nucleus, tretinoin binds to RARs (isoforms α, β, γ). This binding event induces a conformational change, promoting the heterodimerization of RAR with an RXR (isoforms α, β, γ).[6]

-

RARE Binding and Co-regulator Exchange: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[7] In the absence of a ligand, the heterodimer is often bound to co-repressor proteins (e.g., NCoR, SMRT), which silence gene transcription. Ligand binding triggers the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., SRCs, CBP/p300).[6]

-

Transcriptional Activation: The co-activator complex then recruits the basal transcription machinery, including RNA polymerase II, to initiate the transcription of target genes.[5]

Hundreds of genes are known to be regulated by retinoic acid, controlling processes such as cell differentiation, proliferation, and apoptosis.[8]

Diagram: Canonical RAR/RXR Signaling Pathway

Caption: Canonical genomic signaling pathway of Tretinoin via RAR/RXR heterodimers.

Non-Genomic Signaling and Crosstalk

Beyond direct gene regulation, tretinoin can initiate rapid, non-genomic signaling events that often crosstalk with other major pathways.

Retinoic acid has been shown to rapidly activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[9] This activation can be independent of transcription and involves the direct interaction of RAR with the p85 regulatory subunit of PI3K in the cytoplasm.[10] This interaction can lead to the activation of Akt and its downstream effectors. However, the relationship is complex, as long-term retinoid treatment in some cancer cells can lead to the downregulation of the PI3K/Akt pathway, contributing to growth inhibition.[10]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another key target of retinoid signaling. Retinoic acid can modulate ERK activity, though the effects are cell-type dependent. In some contexts, RA can inhibit ERK phosphorylation, while in others, it can lead to its activation.[11][12] For instance, in skeletal muscle cells, retinoic acid stimulates glucose uptake through an AMPK-p38 MAPK-dependent mechanism.[8]

Activator protein-1 (AP-1) is a transcription factor that plays a significant role in cellular proliferation and inflammation. The tretinoin-liganded RAR/RXR heterodimer can inhibit AP-1 activity. This transrepression does not involve direct binding of the retinoid receptors to the AP-1 response element in DNA. Instead, it is thought to occur through protein-protein interactions, where the RAR/RXR complex sequesters common co-activators like CBP/p300, making them unavailable for AP-1-mediated transcription.

Diagram: Crosstalk of Tretinoin Signaling with other Pathways

Caption: Overview of Tretinoin's genomic and non-genomic signaling interactions.

The Tocopherol Moiety: Antioxidant and Independent Signaling Roles

The α-tocopherol component of Tretinoin tocoferil is primarily known for its antioxidant properties, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[2] However, tocopherols and their derivatives can also modulate specific signaling pathways.

Nrf2 Antioxidant Response Pathway

While tocopherol directly scavenges ROS, it can also influence the endogenous antioxidant response. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. While direct activation of Nrf2 by tocopherol is not its primary mechanism, by reducing the overall oxidative burden, tocopherol can help maintain the cellular redox balance that influences Nrf2 activity. Conversely, the tretinoin moiety has been shown to inhibit Nrf2 activity through a physical interaction between RARα and Nrf2, preventing Nrf2 from binding to the Antioxidant Response Element (ARE).[13][14] The interplay of these opposing effects within the Tretinoin tocoferil molecule is a critical area for further investigation.

Modulation of Inflammatory Pathways

Tocopherols have been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling cascades, including those leading to inflammation. By modulating PKC, the tocopherol moiety may contribute to the anti-inflammatory effects of Tretinoin tocoferil.

The Integrated Signaling of Tretinoin Tocoferil: Evidence and Hypotheses

As previously mentioned, Tretinoin tocoferil exhibits biological activities distinct from its individual components.[1] This suggests that the intact molecule, or its unique metabolic profile in target tissues, elicits a differential signaling response.

Enhanced Extracellular Matrix Gene Expression

A key study demonstrated that Tretinoin tocoferil significantly stimulates the gene expression of multiple extracellular matrix (ECM) components in human dermal fibroblasts.[15] This effect is fundamental to its wound healing and anti-aging properties.

| Gene | Fold Increase in mRNA Levels (vs. Control) |

| Collagen I | ~90% |

| Fibronectin | ~90% |

| Collagen III | ~60% |

| Collagen VI | ~60% |

| Elastin | ~30% |

| Table 1: Effect of Tretinoin Tocoferil on ECM Gene Expression in Human Dermal Fibroblasts. [15] |

This broad and potent induction of ECM genes may result from a more sustained or targeted activation of the RAR/RXR pathway compared to tretinoin alone. It is plausible that the tocopherol moiety improves the stability and delivery of the retinoid to its nuclear receptors.

Hypothesized Mechanisms of Synergistic Action

-

Altered Receptor Binding or Activation: The bulky tocopherol group may alter the binding kinetics of the tretinoin moiety with RARs, potentially leading to a more prolonged or selective receptor occupancy and subsequent downstream signaling.

-

Modified Co-regulator Recruitment: The unique conformation of the Tretinoin tocoferil-RAR/RXR complex could favor the recruitment of a different subset of co-activators or co-repressors compared to tretinoin alone, thus altering the transcriptional output.

-

Intracellular Trafficking and Metabolism: The lipophilic nature of the tocopherol tail may influence the cellular uptake, subcellular localization, and metabolic stability of the compound, leading to higher effective concentrations at the site of action. It is possible that Tretinoin tocoferil acts as a pro-drug, being slowly hydrolyzed in the skin to release tretinoin and tocopherol, thereby reducing the irritation potential of tretinoin while providing a sustained therapeutic effect.

-

Dual Pathway Modulation: Tretinoin tocoferil may simultaneously engage retinoid-dependent pathways and tocopherol-sensitive pathways (e.g., antioxidant and anti-inflammatory), leading to a multi-pronged therapeutic effect that is more potent than either agent alone.

Experimental Methodologies for Elucidating Tretinoin Tocoferil Signaling

Investigating the precise signaling mechanisms of Tretinoin tocoferil requires a combination of molecular and cellular biology techniques.

Luciferase Reporter Assays for RAR/RXR Activation

This is a foundational experiment to determine if Tretinoin tocoferil acts as a direct agonist for RARs and RXRs.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, HaCaT) in appropriate media.

-

Transfection: Co-transfect the cells with:

-

An expression vector for the desired RAR and RXR isoforms.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: After 24 hours, treat the cells with varying concentrations of Tretinoin tocoferil, tretinoin (positive control), tocopherol (negative control), and vehicle control.

-

Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control to determine the dose-response curve and EC50 value.

Diagram: Luciferase Reporter Assay Workflow

Caption: Workflow for a luciferase reporter assay to assess RAR/RXR activation.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of the RAR/RXR complex in response to Tretinoin tocoferil treatment, thus revealing its direct target genes.

Protocol:

-

Cell Treatment: Treat cells (e.g., primary human dermal fibroblasts) with Tretinoin tocoferil or vehicle control.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to RAR or RXR to pull down the receptor-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment, which correspond to RAR/RXR binding sites. These sites can then be correlated with gene expression data to identify direct, functional target genes.

Western Blotting for Pathway Activation

Western blotting is used to quantify changes in the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., PI3K/Akt, MAPK).

Protocol:

-

Cell Treatment and Lysis: Treat cells with Tretinoin tocoferil for various time points and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, Collagen I) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Quantification: Capture the image of the blot and perform densitometry analysis to quantify the relative changes in protein levels.

Conclusion and Future Directions

Tretinoin tocoferil is a rationally designed molecule that leverages the signaling pathways of both retinoids and tocopherol. Its primary mechanism is likely initiated through the activation of the canonical RAR/RXR genomic pathway, leading to profound changes in gene expression, particularly in genes related to the extracellular matrix. Concurrently, it likely modulates key non-genomic pathways such as PI3K/Akt and MAPK, and provides antioxidant protection.

The existing evidence strongly suggests that Tretinoin tocoferil is more than a simple combination therapy; it is a distinct chemical entity with a unique and potentially more favorable therapeutic profile than its individual components. Future research should focus on elucidating the precise molecular interactions of the intact molecule with nuclear receptors and other signaling proteins. Comparative studies using transcriptomics and proteomics to directly contrast the cellular responses to Tretinoin tocoferil, tretinoin, and tocopherol will be invaluable in mapping its unique signaling signature. A deeper understanding of these pathways will unlock the full therapeutic potential of this promising compound.

References

-

Patsnap Synapse. (2024, June 14). What is Tretinoin Tocoferil used for? Retrieved from [Link]

-

Patsnap Synapse. (2025, December 4). Tretinoin Tocoferil - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Makishima, M., & Honma, Y. (1997). Tretinoin tocoferil as a possible differentiation-inducing agent against myelomonocytic leukemia. Leukemia & Lymphoma, 26(1-2), 43-48. [Link]

-

Taylor, C., & Heyland, A. (2023). Non-canonical retinoid signaling in neural development, regeneration and synaptic function. Frontiers in Neuroscience, 17, 1169435. [Link]

-

Cunningham, T. J., & Duester, G. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of molecular endocrinology, 55(1), R1-R15. [Link]

-

Bastien, J., & Rochette-Egly, C. (2004). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 45(1), 1-16. [Link]

-

Tajima, S., & Pinnell, S. R. (1996). Effects of tretinoin tocoferil on gene expression of the extracellular matrix components in human dermal fibroblasts in vitro. Journal of dermatological science, 11(3), 230-235. [Link]

-

Wang, X. J., & Noy, N. (2002). Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha. The Journal of biological chemistry, 277(49), 47251-47257. [Link]

-

Liu, R., & Chen, B. Q. (2018). Targeting Non-Genomic Activity of Retinoic Acid Receptor-Gamma by Acacetin. Methods in molecular biology (Clifton, N.J.), 1789, 131-143. [Link]

-

Ciavarella, C., & Di Vincenzo, A. (2016). All-trans-retinoic acid mediates changes in PI3K and retinoic acid signaling proteins of leiomyomas. Fertility and sterility, 106(7), 1764-1771. [Link]

-

Lee, K. Y., & Jeong, K. S. (2008). NRF2 as a determinant of cellular resistance in retinoic acid cytotoxicity. Toxicology and applied pharmacology, 233(3), 397-406. [Link]

-

Park, J. H., & Kim, C. S. (2011). Activation of the PI3 Kinase Pathway By Retinoic Acid Mediates Sodium/Iodide Symporter (NIS) Induction and Iodide Transport in MCF-7 Breast Cancer Cells. Endocrinology, 152(5), 2092-2102. [Link]

-

Motamedi, M., & Chehade, A. (2022). A Clinician's Guide to Topical Retinoids. Journal of cutaneous medicine and surgery, 26(1), 71-78. [Link]

-

Yoham, A. L., & Casadesus, D. (2020). Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials. Journal of cosmetic dermatology, 19(11), 2844-2851. [Link]

-

Gangaraju, V., & Pardue, M. T. (2021). Targeting the Nrf2 Signaling Pathway in the Retina With a Gene-Delivered Secretable and Cell-Penetrating Peptide. Investigative ophthalmology & visual science, 62(11), 2. [Link]

-

ResearchGate. (n.d.). Cross-talk between the ATRA and the PI3K/AKT pathways. The figure... [Image]. Retrieved from [Link]

- Google Patents. (1989). Composition containing retinoic acid and tocopherol.

-

Carlberg, C., & Saurat, J. H. (1996). RXR-dependent and RXR-independent transactivation by retinoic acid receptors. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1308(1), 1-4. [Link]

-

Qiao, J., & Paul, P. (2012). PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation. Journal of neurochemistry, 122(5), 887-898. [Link]

-

Sari, D. P., & Safitri, A. (2022). Effect of retinol and α-tocopherol supplementation on photoreceptor and retinal ganglion cell apoptosis in diabetic rats model. Medical Journal of Indonesia, 31(2), 99-106. [Link]

-

Lee, Y. M., & Kim, H. S. (2007). Retinoic Acid Leads to Cytoskeletal Rearrangement through AMPK-Rac1 and Stimulates Glucose Uptake through AMPK-p38 MAPK in Skeletal Muscle Cells. The Journal of biological chemistry, 282(34), 24895-24903. [Link]

-

Esposito, E., & Di Meo, C. (2021). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. Pharmaceutics, 13(5), 729. [Link]

-

Chang, Y. J., & Chen, Y. M. (2015). Retinoic Acid Modulates Interferon-γ Production by Hepatic Natural Killer T Cells via Phosphatase 2A and the Extracellular Signal-Regulated Kinase Pathway. Journal of interferon & cytokine research : the official journal of the International Society for Interferon and Cytokine Research, 35(11), 868-877. [Link]

-

Germain, P., & Chambon, P. (2004). Pharmacology of Retinoid Receptors. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

Sylvester, P. W., & Shah, S. (2012). Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy. Current medicinal chemistry, 20(21), 2685-2693. [Link]

-

Wang, X. J., & Hayes, J. D. (2007). Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha. Proceedings of the National Academy of Sciences of the United States of America, 104(49), 19589-19594. [Link]

-

ResearchGate. (n.d.). Retinoic acid activates p38 MAPK pathway. A , time-dependent... [Image]. Retrieved from [Link]

-

Lee, J. H., & Kim, J. H. (2014). The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1. Tuberculosis and respiratory diseases, 77(4), 161-168. [Link]

-

The Rothschilds are trying to poison you with vitamin A. (2026, January 13). [Blog post]. Retrieved from [Link]

- Google Patents. (1992). Compositions containing retinoic acids and tocopherol.

-

Rastinejad, F., & Wagner, J. R. (2000). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO journal, 19(5), 1047-1055. [Link]

-

Wójcik, M., & Koczurkiewicz-Adamczyk, P. (2024). Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells. International Journal of Molecular Sciences, 25(19), 11488. [Link]

-

Medik8. (2024, August 14). Tretinoin vs Retinol vs Retinal: What's The Difference? Retrieved from [Link]

-

North Atlanta Dermatology. (2024, November 21). Tretinoin and Retinol Which Therapy Should You Choose? Retrieved from [Link]

-

de Lacerda, C. A., & de Oliveira, M. A. (2014). influence of concentration and vehicles on skin penetration Tretinoin-based formulations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 89-96. [Link]

-

Healthline. (2022, March 23). Retinol vs. Tretinoin: Benefits, Side Effects, Uses, More. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding of the heterodimers RAR/RXR to the retinoic acid responsive... [Image]. Retrieved from [Link]

-

Siddiqui, Z. S., & Cohen, J. L. (2024). Comparing Tretinoin to Other Topical Therapies in the Treatment of Skin Photoaging: A Systematic Review. American journal of clinical dermatology. [Link]

-

Uchida, T., & Kagitani, H. (2015). Physicochemical characterization of tretinoin tocoferil emulsion and povidone-iodine sugar ointment blend developed for improved regulation of wound moisture. Biological & pharmaceutical bulletin, 38(6), 878-883. [Link]

Sources

- 1. Tretinoin tocoferil as a possible differentiation-inducing agent against myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Tretinoin Tocoferil used for? [synapse.patsnap.com]

- 3. Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]

- 5. Vitamin A and retinoid signaling: genomic and nongenomic effects: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Retinoic Acid Leads to Cytoskeletal Rearrangement through AMPK-Rac1 and Stimulates Glucose Uptake through AMPK-p38 MAPK in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the PI3 Kinase Pathway By Retinoic Acid Mediates Sodium/Iodide Symporter (NIS) Induction and Iodide Transport in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic Acid Modulates Interferon-γ Production by Hepatic Natural Killer T Cells via Phosphatase 2A and the Extracellular Signal-Regulated Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of tretinoin tocoferil on gene expression of the extracellular matrix components in human dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Tocoretinate on Extracellular Matrix Gene Expression

This guide provides a comprehensive technical overview of the molecular mechanisms and experimental protocols for investigating the effects of tocoretinate on extracellular matrix (ECM) gene expression. It is intended for researchers, scientists, and drug development professionals engaged in dermatology, tissue remodeling, and fibrosis research.

Introduction: Tocoretinate as a Modulator of the Extracellular Matrix

Tocoretinate, an ester of retinoic acid and tocopherol (Vitamin E), is a compound of significant interest for its therapeutic potential in skin disorders characterized by aberrant extracellular matrix dynamics, such as sclerotic skin diseases and skin ulcers.[1] The ECM, a complex network of proteins and other macromolecules, provides structural and biochemical support to cells and tissues. Its homeostasis is critical for tissue integrity and function, and its dysregulation is a hallmark of numerous pathologies, including fibrosis and aging.

The dual nature of tocoretinate, combining the well-documented effects of retinoids on gene expression with the antioxidant properties of tocopherol, makes it a compelling candidate for modulating ECM gene expression. Retinoids are known to be potent regulators of cellular differentiation and proliferation and can influence the expression of key ECM components.[2] Tocopherol, a lipid-soluble antioxidant, can protect cellular membranes from oxidative stress, a factor known to influence ECM turnover. This guide will delve into the molecular pathways through which tocoretinate exerts its effects and provide detailed methodologies for its study.

Molecular Mechanisms of Tocoretinate Action on ECM Gene Expression

The biological activity of tocoretinate is largely attributed to its hydrolysis into retinoic acid and tocopherol. Retinoic acid, a potent signaling molecule, directly influences gene transcription by binding to nuclear receptors, while tocopherol can modulate signaling pathways through its antioxidant and other non-antioxidant functions.

The Central Role of Retinoid Signaling: RAR/RXR Activation

The effects of the retinoic acid moiety of tocoretinate on gene expression are primarily mediated through two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4] These receptors exist as three isotypes (α, β, and γ). RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3]

Upon binding of retinoic acid to the RAR partner of the heterodimer, a conformational change occurs, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This complex then initiates the transcription of target genes. All-trans-retinoic acid (ATRA) is the primary ligand for RARs. While 9-cis-retinoic acid can bind to both RARs and RXRs, ATRA is the more physiologically relevant ligand for RAR-mediated signaling.[2]

Key Signaling Pathways Modulated by Tocoretinate

The influence of tocoretinate on ECM gene expression is not limited to direct transcriptional activation via RAREs. It involves a complex interplay with other critical signaling pathways that regulate ECM homeostasis.

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β signaling pathway is a master regulator of ECM synthesis. TGF-β ligands bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of ECM genes like collagens and fibronectin. Retinoids have been shown to modulate the TGF-β/Smad pathway, although the exact mechanisms can be complex and context-dependent.

-

Protein Kinase C (PKC) Pathway: Tocopherol has been implicated in the modulation of the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC can influence gene expression by phosphorylating transcription factors and other downstream targets. The activation or inhibition of specific PKC isozymes by the tocopherol component of tocoretinate could contribute to its overall effect on ECM gene expression.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway can be activated by various growth factors and cellular stresses and can influence the expression of ECM-related genes. There is evidence of crosstalk between retinoid signaling and the MAPK/ERK pathway, suggesting another layer of regulation by tocoretinate.

-

Regulation of Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1): The transcription factor AP-1, a dimer composed of proteins from the Jun and Fos families, plays a critical role in the regulation of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation. Retinoids are known to repress AP-1 activity, thereby inhibiting MMP expression and reducing ECM breakdown.[3] The transcription factor Sp1 is also involved in the regulation of several ECM genes, and its activity can be influenced by both retinoid and other signaling pathways. The interplay between AP-1 and Sp1 is crucial in determining the net effect on ECM gene expression.[5][6][7]

Below is a diagram illustrating the hypothesized signaling pathways of tocoretinate in the regulation of ECM gene expression.

Caption: Hypothesized signaling pathways of tocoretinate in fibroblasts.

Quantitative Effects of Tocoretinate on ECM Gene Expression

The following table summarizes the known quantitative effects of tocoretinate on the mRNA expression of key extracellular matrix components in human dermal fibroblasts. It is important to note that the magnitude of the effect is dose-dependent.

| Target Gene | Gene Symbol | Effect of Tocoretinate Treatment | Concentration Range | Cell Type | Reference |

| Collagen, Type I, Alpha 1 | COL1A1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |

| Collagen, Type III, Alpha 1 | COL3A1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |

| Fibronectin 1 | FN1 | Upregulation | Not specified | Human Dermal Fibroblasts | [8] |

| Tenascin C | TNC | Dose-dependent upregulation | 10⁻⁸ M to 10⁻⁴ M | Human Dermal Fibroblasts | [1] |

Experimental Protocols for Assessing Tocoretinate's Effects

This section provides a detailed, step-by-step methodology for a typical in vitro experiment to assess the effects of tocoretinate on ECM gene expression in human dermal fibroblasts.

Experimental Workflow Overview

Caption: Workflow for analyzing tocoretinate's effect on gene expression.

Detailed Step-by-Step Protocol

1. Cell Culture of Human Dermal Fibroblasts (HDFs)

-

Materials:

-

Cryopreserved primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

T-75 cell culture flasks

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

6-well cell culture plates

-

-

Procedure:

-

Thaw cryopreserved HDFs rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing pre-warmed Fibroblast Growth Medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with fresh medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or 6-well plates for experiments.

-

-

For experiments, seed HDFs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

2. Preparation of Tocoretinate Stock Solution

-

Materials:

-

Tocoretinate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure:

-

Prepare a high-concentration stock solution of tocoretinate (e.g., 10 mM) in DMSO.

-

Ensure complete dissolution by gentle vortexing or warming.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

3. Treatment of Cells with Tocoretinate

-

Procedure:

-

When HDFs in 6-well plates reach 70-80% confluency, replace the growth medium with fresh medium containing the desired concentrations of tocoretinate.

-

Prepare serial dilutions of the tocoretinate stock solution in the cell culture medium to achieve the final desired concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest tocoretinate concentration group.

-

Also include an untreated control group.

-

4. Incubation

-

Procedure:

-

Incubate the treated cells at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined time period (e.g., 24 or 48 hours) to allow for changes in gene expression.

-

5. Total RNA Isolation

-

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

RNase-free water, tubes, and pipette tips

-

-

Procedure:

-

Aspirate the medium from the wells.

-

Lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit.

-

Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step to remove any contaminating genomic DNA.

-

Elute the purified RNA in RNase-free water.

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

6. cDNA Synthesis (Reverse Transcription)

-

Materials:

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

Purified total RNA

-

-

Procedure:

-

Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

Typically, 1 µg of total RNA is used per reaction.

-

The resulting cDNA will be used as the template for quantitative real-time PCR.

-

7. Quantitative Real-Time PCR (qRT-PCR)

-

Materials:

-

cDNA template

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for target genes (COL1A1, COL3A1, FN1, TNC) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qRT-PCR instrument

-

-

Primer Sequences (Human):

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') COL1A1 GAGGGCCAAGACGAAGACATC CAGATCACGTCATCGCACAACA COL3A1 TGGTCTGCAAGGAATGCCTGGA TCTTTCCCTGGGACACCATCAG FN1 CAGTGGGAGCACCTACGAC GTAGGGCTTTGACACTGACC TNC AATGGAGACACTGGCCTGAAT GCTTGTTGTCGTAGGTCCTTG | GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

-

Procedure:

-

Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Include no-template controls (NTCs) for each primer set to check for contamination.

-

Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

-

8. Data Analysis (2-ΔΔCt Method)

-

Procedure:

-

Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

-

Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (e.g., vehicle-treated) from the ΔCt of each treated sample.

-

ΔΔCt = ΔCt(treated sample) - Average ΔCt(control group)

-

-

Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.

-

Conclusion

Tocoretinate presents a promising therapeutic agent for modulating extracellular matrix dynamics. Its dual action, stemming from its retinoic acid and tocopherol components, allows it to influence a network of signaling pathways that converge on the regulation of ECM gene expression. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific effects of tocoretinate and to further elucidate its mechanisms of action. A thorough understanding of how tocoretinate modulates the expression of collagens, fibronectins, tenascins, and MMPs will be instrumental in the development of novel therapies for a range of fibrotic and age-related skin disorders.

References

-

Hattori, N., et al. (1999). Tocoretinate inhibited the contraction of collagen gel matrices by human dermal fibroblasts with tenascin-C expression. Journal of Dermatological Science, 22(1), 45-53. [Link]

-

D'Aniello, C., et al. (2019). Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair. Pharmacology & Therapeutics, 202, 35-46. [Link]

-

Kurokawa, J., et al. (2018). Activation of RXR and RAR signaling promotes myogenic differentiation of myoblastic C2C12 cells. PLoS One, 13(1), e0192254. [Link]

-

Liu, Y., et al. (2021). AP-1 is a temporally regulated dual gatekeeper of reprogramming to pluripotency. Proceedings of the National Academy of Sciences, 118(24), e2026466118. [Link]

-

Mishra, A., et al. (2007). The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro. Experimental Dermatology, 16(3), 220-229. [Link]

-

QIAGEN. (n.d.). RAR Activation. QIAGEN GeneGlobe. [Link]

-

Al Tanoury, Z., et al. (2013). Retinoic Acid Signaling Pathways in Development and Diseases. BioMed Research International, 2013, 624721. [Link]

-

Wikipedia. (2023, December 29). Transcription factor Sp1. Wikipedia. [Link]

-

Magnusson, M. K., et al. (2013). Pharmacological manipulation of the RAR/RXR signaling pathway maintains the repopulating capacity of hematopoietic stem cells in culture. Blood, 122(24), 3929-3939. [Link]

-

Livengood, R. A., & Birrer, M. J. (2006). Differential binding of the transcription factors Sp1, AP-1, and NFI to the promoter of the human alpha5 integrin gene dictates its transcriptional activity. Investigative Ophthalmology & Visual Science, 47(11), 4785-4794. [Link]

-

Reddy, S. P., & Mossman, B. T. (2002). Role and regulaton of activator protein-1 in toxicant-induced responses of the lung. American Journal of Physiology-Lung Cellular and Molecular Physiology, 283(6), L1161-L1178. [Link]

-

Nistico, A., et al. (2015). Human Fibroblasts with Mutations in COL5A1 and COL3A1 Genes Do Not Organize Collagens and Fibronectin in the Extracellular Matrix, Down-regulate 2 1 Integrin, and Recruit v 3 Instead of 5 1 Integrin. Journal of Biological Chemistry, 290(35), 21334-21347. [Link]

-

Hori, Y., et al. (2022). Elevated Alpha 1(I) to Alpha 2(I) Collagen Ratio in Dermal Fibroblasts Possibly Contributes to Fibrosis in Systemic Sclerosis. International Journal of Molecular Sciences, 23(12), 6811. [Link]

-

Zoppi, N., et al. (2019). Transcriptome analysis of skin fibroblasts with dominant negative COL3A1 mutations provides molecular insights into the etiopathology of vascular Ehlers-Danlos syndrome. PLoS One, 14(1), e0210067. [Link]

Sources

- 1. Tocoretinate inhibited the contraction of collagen gel matrices by human dermal fibroblasts with tenascin-C expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcription factor Sp1 - Wikipedia [en.wikipedia.org]

- 7. Differential binding of the transcription factors Sp1, AP-1, and NFI to the promoter of the human alpha5 integrin gene dictates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNAi-mediated inhibition of COL1A1 and COL3A1 in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical properties of Tocoretinate

An In-Depth Technical Guide to the Biochemical Properties of Tocoretinate

Foreword for the Modern Researcher

In the landscape of therapeutic compound development, the pursuit of molecules that offer high efficacy with a favorable safety profile is paramount. Tocoretinate, a hybrid molecule formed by the esterification of α-tocopherol (Vitamin E) and all-trans-retinoic acid (ATRA), represents a compelling case study in synergistic drug design. It is primarily utilized in dermatology for treating skin ulcers and keratinization disorders like lichen amyloidosis[1][2]. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of Tocoretinate, tailored for researchers and drug development professionals. We will dissect its dual-action nature, explore its metabolic fate, and provide robust, field-tested protocols for its analysis. Our objective is to equip you, the scientist, with the foundational knowledge and practical methodologies required to fully explore the potential of this unique compound.

Section 1: Core Molecular Profile and Physicochemical Characteristics

Tocoretinate is chemically known as the α-tocopheryl ester of all-trans-retinoic acid[3]. This ester linkage is the cornerstone of its design, temporarily masking the carboxylic acid group of ATRA, a modification that is believed to contribute to its reduced toxicity and teratogenicity when compared to the parent retinoic acid[3][4]. Its highly lipophilic nature governs its formulation into creams and ointments for topical delivery.

A summary of its key physicochemical properties is presented below. Understanding these parameters is critical for designing appropriate delivery systems and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₄₉H₇₆O₃ | [3] |

| Molecular Weight | 713.1 g/mol | [3] |

| XLogP3 | 16.9 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [3] |

| Appearance | Research-grade material is typically a viscous oil or solid. | N/A |

The high XLogP3 value confirms the molecule's significant lipophilicity, predicting its favorable partitioning into lipid-rich environments such as cell membranes, a crucial aspect for both its mechanism of action and its formulation in topical emulsions[5].

Section 2: The Dual Mechanism of Action

The therapeutic activity of Tocoretinate is not monolithic; it is the direct result of its hydrolysis into its two constituent, biologically active molecules: α-tocopherol and all-trans-retinoic acid (ATRA) . The ester bond is cleaved by endogenous esterase enzymes present in the skin and other tissues, releasing the parent compounds to exert their distinct effects.

The Retinoic Acid Moiety: A Master Gene Regulator

Upon release, ATRA diffuses into the cell and translocates to the nucleus. Here, it functions as a ligand for two types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs)[6][7][8][9]. ATRA binds to RARs, which then form a heterodimer with RXRs. This RAR/RXR complex acts as a ligand-activated transcription factor.

The complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[7][10]. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes. This powerful regulatory action is responsible for the profound effects of Tocoretinate on cellular behavior:

-

Induction of Cellular Differentiation: In conditions like acute promyelocytic leukemia (APL), ATRA forces malignant promyelocytes to differentiate into mature granulocytes, a key mechanism in its anti-cancer activity[10][11][12]. In the skin, it promotes the normalization of epidermal differentiation, which is beneficial in treating keratinization disorders[1].

-

Control of Proliferation and Apoptosis: ATRA signaling can arrest the cell cycle and inhibit the proliferation of hyperproliferative cells, such as keratinocytes in psoriasis or certain cancer cells[3][4][12]. It can also trigger apoptosis (programmed cell death) in susceptible cell populations[12].

The Tocopherol Moiety: Antioxidant and Membrane Stabilizer

The α-tocopherol component provides a complementary mechanism centered on cytoprotection. As a potent lipid-soluble antioxidant, its primary role is to protect cell membranes from oxidative damage caused by reactive oxygen species (ROS)[13].

-

Radical Scavenging: α-tocopherol is an efficient scavenger of peroxyl radicals. It donates a hydrogen atom from the hydroxyl group on its chromanol ring to the radical, neutralizing it and breaking the chain reaction of lipid peroxidation[14]. This action is critical in tissues exposed to high oxidative stress, such as the skin under UV radiation.

-

Membrane Stabilization: Beyond its antioxidant role, tocopherol inserts into the lipid bilayer of cell membranes. This physical presence is thought to influence membrane fluidity and stability[14][15]. It can form complexes with fatty acids, helping to maintain the structural integrity of the membrane, which is vital for the function of embedded proteins and receptors[14].

Section 3: Metabolism and Pharmacokinetics

Following topical application and enzymatic cleavage, the resulting ATRA and α-tocopherol molecules enter their respective metabolic pathways.

-

α-Tocopherol Metabolism: The metabolism of all vitamin E isoforms, including α-tocopherol, is initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP4F2[16][17]. This is followed by a series of β-oxidation cycles that progressively shorten the side chain, leading to the formation of water-soluble carboxychromanols[18][19]. The primary end-products are carboxyethyl-hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs), which are often conjugated with glucuronic acid or sulfate before being excreted in the urine and bile[16][18][20].

-

All-trans-Retinoic Acid Metabolism: ATRA is metabolized by a different set of cytochrome P450 enzymes, most notably CYP26A1, CYP26B1, and CYP26C1. These enzymes hydroxylate ATRA, primarily at the 4-position, to form 4-hydroxy-RA, which can be further oxidized to 4-oxo-RA[9]. These more polar metabolites have reduced biological activity and are more readily eliminated.

The ester linkage in Tocoretinate effectively creates a pro-drug system, allowing for a more localized and potentially sustained release of its active components, which may contribute to its improved tolerability over direct application of ATRA.

Section 4: Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for characterizing the core biochemical properties of Tocoretinate.

Protocol 1: Quantitative Stability Analysis by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the concentration of a specific analyte in a complex mixture, such as a cream or ointment[21]. This protocol allows for the precise measurement of Tocoretinate degradation over time under defined stress conditions (e.g., temperature, UV light), providing essential data for shelf-life prediction. A reversed-phase C18 column is chosen due to the highly lipophilic nature of Tocoretinate.

Methodology:

-

Standard Preparation: Prepare a stock solution of Tocoretinate reference standard in a suitable solvent (e.g., methanol or hexane) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1-100 µg/mL) to generate a standard curve.

-

Sample Preparation: a. Accurately weigh a portion of the Tocoretinate-containing formulation (e.g., 100 mg of cream). b. Add a defined volume of extraction solvent (e.g., 10 mL of hexane) and vortex vigorously for 2-3 minutes to dissolve the active ingredient and separate it from the formulation base. c. Centrifuge the mixture at 3000 x g for 10 minutes to pellet insoluble excipients. d. Carefully transfer the supernatant to a clean vial. If necessary, perform a further dilution to bring the concentration within the range of the standard curve. e. Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol:Acetonitrile (e.g., 80:20 v/v). Optimization may be required.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~350 nm (the λmax for the retinoic acid chromophore).

-

Injection Volume: 20 µL.

-

-

Analysis: a. Inject the standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared samples. c. Quantify the amount of Tocoretinate in the samples by interpolating their peak areas from the standard curve.

-

Stability Study: Repeat this procedure on samples stored under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber) at multiple time points (e.g., 0, 1, 3, 6 months). The percentage of Tocoretinate remaining is plotted against time to determine degradation kinetics.

Protocol 2: Assessment of Antioxidant Activity (DPPH Assay)

Causality: To validate the functional contribution of the tocopherol moiety, a radical scavenging assay is essential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method based on a single electron transfer mechanism[22]. The stable DPPH radical has a deep violet color, which is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant. The degree of discoloration is proportional to the scavenging activity and can be measured spectrophotometrically. This assay is suitable for lipophilic compounds when performed in an appropriate organic solvent[23][24].

Methodology:

-

Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in ethanol or 2-propanol. Store in the dark at 4°C. b. Prepare a stock solution of Tocoretinate (and a positive control, e.g., α-tocopherol or Trolox) in the same solvent. Create a range of serial dilutions.

-

Assay Procedure (96-well plate format): a. To each well, add 50 µL of the sample dilutions (or solvent for the blank control). b. Add 150 µL of the 0.1 mM DPPH solution to all wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

-

Measurement: a. Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: a. Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test compound. b. Plot the % Scavenging against the concentration of Tocoretinate. c. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ indicates higher antioxidant activity.

Section 5: Conclusion and Future Directions

Tocoretinate stands as an elegant example of molecular synergy, effectively delivering the distinct biochemical actions of both retinoic acid and tocopherol. Its design as a pro-drug mitigates the toxicity of ATRA while leveraging the protective, antioxidant properties of Vitamin E. The mechanistic pathways—nuclear receptor modulation by the retinoid component and radical scavenging by the tocopherol component—are well-defined and complementary.

For researchers, the path forward involves exploring the full therapeutic window of this molecule. Key areas for future investigation include:

-

Advanced Delivery Systems: Investigating nano-formulations (e.g., lipid nanoparticles, microemulsions) to enhance skin penetration and target specific cell layers.

-

Metabolomic Profiling: Conducting detailed studies to quantify the rate and extent of Tocoretinate hydrolysis in target tissues and identify all downstream metabolites.

-

Expanded Therapeutic Applications: Exploring its efficacy in other dermatological conditions characterized by inflammation and oxidative stress, or as an adjuvant in oncology beyond APL.

This guide has provided the core biochemical framework and analytical tools to empower such investigations. The continued study of well-designed molecules like Tocoretinate will undoubtedly push the boundaries of drug development.

References

- Alsenaidy, M. A., et al. (2012). Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in acute promyelocytic leukemia. PubMed.

- Wang, Z. Y., & Chen, Z. (2008). Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy. PubMed Central.

- Ma, H., et al. (2024). All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers in Pharmacology.

- Zhang, J. W., et al. (2000). Mechanisms of all-trans retinoic acid-induced differentiation of acute promyelocytic leukemia cells. Journal of Biosciences.

- Sun, S. Y., & Li, W. (2021). Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia. European Journal of Medicinal Chemistry.

- PharmaCompass. (n.d.). Tocoretinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Miyachi, Y., et al. (2005). Physicochemical characterization of tretinoin tocoferil emulsion and povidone-iodine sugar ointment blend developed for improved regulation of wound moisture. PubMed.

- PubChem. (n.d.). (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate. PubChem.

- Su-Wen, T., et al. (2012). Optimal antioxidant activity with moderate concentrations of Tocotrienol rich fraction (TRF) in in vitro assays. Asia Pacific Journal of Clinical Nutrition.

- Yamamoto, T., et al. (2004). Clinical effect of tocoretinate on lichen and macular amyloidosis. PubMed.

- Duester, G. (2019). Retinoic acid signaling pathways. PubMed Central.

- MedKoo Biosciences. (n.d.). Tretinoin tocoferil | retinoic acid | tocopherol | CAS#40516-48-1. MedKoo Biosciences.

- Almada, A. A., et al. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. PubMed Central.

- Bohn, T., et al. (2017). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. PubMed Central.

- Ghyselinck, N. B., & Duester, G. (2019). Retinoic acid signaling pathways. PubMed.

- Medical Essentials Plus. (2025). Pharmacology of Alitretinoin Panretin, Toctino; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

- Kedishvili, N. Y. (2013). Retinoic Acid Signaling Pathways in Development and Diseases. PubMed Central.

- Guaratini, T., et al. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. PubMed.

- Valadez-Blanco, R. (2015). Which assays and extraction solvents can be used to determine the antioxidant activity of lipophilic compounds, e.g. tocopherols and carotenes? ResearchGate.

- Das, B. C., et al. (2014). Retinoic acid signaling and neuronal differentiation. ResearchGate.

- Ju, J., et al. (2012). Metabolism of tocotrienols in animals and synergistic inhibitory actions of tocotrienols with atorvastatin in cancer cells. PubMed Central.

- Guaratini, T., et al. (2006). Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects. ResearchGate.

- Liu, J., et al. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI.

- Birringer, M., et al. (2001). Identities and differences in the metabolism of tocotrienols and tocopherols in HepG2 cells. PubMed.

- Sari, D. K., et al. (2020). Stability study of ethylcellulose coated-tocotrienol microcapsules prepared by solvent evaporation and spray drying techniques. Universitas Indonesia.

- Krol, E. S., et al. (2015). Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay. International Journal of Food Properties.

- Dalmoro, A., et al. (2022). D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid. MDPI.

- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central.

- Jiang, Q. (2017). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. PubMed Central.

- Xu, Y., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PubMed Central.

- Pasantes-Morales, H., et al. (1985). Effect of Tocopherol and Taurine on Membrane Fluidity of Retinal Rod Outer Segments. PubMed.

- Gao, F., et al. (2010). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. The Journal of Nutrition.

- Golczak, M., et al. (2023). Structural Impact of Selected Retinoids on Model Photoreceptor Membranes. MDPI.

- Jiang, Q. (2022). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Free Radical Biology and Medicine.

- Chin, K. Y., & Ima-Nirwana, S. (2013). A review of the possible mechanisms of action of tocotrienol - a potential antiosteoporotic agent. PubMed.

- Quinn, P. J. (2007). Vitamin E and its function in membranes. PubMed.

- Suwalsky, M., et al. (2000). Interaction of phloretin with membranes: on the mode of action of phloretin at the water-lipid interface. PubMed.

- Synapse. (2024). What is the mechanism of Etretinate? Patsnap Synapse.

- Xu, Y., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PubMed.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Wong, R. S. Y., & Radhakrishnan, A. K. (2012). Biological Properties of Tocotrienols: Evidence in Human Studies. PubMed Central.

- Lúcio, M., et al. (2010). Drug-membrane interactions: significance for medicinal chemistry. PubMed.

- Gelfuso, G. M., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI.

Sources

- 1. Clinical effect of tocoretinate on lichen and macular amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Tocoretinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl (+-)-retinoate | C49H76O3 | CID 5282180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical characterization of tretinoin tocoferil emulsion and povidone-iodine sugar ointment blend developed for improved regulation of wound moisture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]

- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 14. Vitamin E and its function in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of tocopherol and taurine on membrane fluidity of retinal rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of tocotrienols in animals and synergistic inhibitory actions of tocotrienols with atorvastatin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identities and differences in the metabolism of tocotrienols and tocopherols in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Toxicity of Tocoretinate versus All-Trans Retinoic Acid (ATRA)

Executive Summary

All-trans retinoic acid (ATRA) represents a paradigm of targeted differentiation therapy, particularly in acute promyelocytic leukemia (APL). However, its clinical utility is constrained by a significant toxicity profile, most notably the life-threatening differentiation syndrome (DS). Tocoretinate (tretinoin tocoferil), an ester conjugate of ATRA and α-tocopherol, has emerged as a compound with a potentially superior therapeutic index. This guide provides a detailed comparative analysis of the toxicity profiles of Tocoretinate and ATRA, grounded in their distinct molecular mechanisms. We dissect the pathophysiology of ATRA-induced toxicities and present a mechanistic rationale for the improved safety profile of Tocoretinate, supported by preclinical evidence and the known biological functions of its constituent molecules. Furthermore, this document furnishes detailed experimental protocols for the preclinical evaluation of retinoid toxicity, designed to provide a robust framework for future drug development and research in this area.

Introduction: The Retinoid Dilemma in Therapy

Retinoids, derivatives of vitamin A, are powerful modulators of cellular differentiation, proliferation, and apoptosis.[1] ATRA has revolutionized the treatment of APL, a malignancy characterized by a t(15;17) translocation resulting in the PML-RARα fusion protein.[2] By binding to the RARα moiety of this oncoprotein, pharmacological doses of ATRA overcome the transcriptional repression and induce the terminal differentiation of leukemic blasts.[3]

Despite this remarkable success, ATRA's therapeutic window is narrow. Systemic administration is associated with a constellation of adverse effects, the most severe being differentiation syndrome, which occurs in up to 25% of APL patients during induction therapy.[4] This complication, along with other toxicities such as mucocutaneous effects and hypertriglyceridemia, necessitates intensive monitoring and can lead to treatment interruption.[5] The search for safer retinoid analogues has led to the development of Tocoretinate, a hybrid molecule designed to retain the therapeutic efficacy of ATRA while mitigating its toxicity.[6] Animal models have shown Tocoretinate to be at least 150 times less toxic than ATRA and non-teratogenic, highlighting its potential as a safer alternative.[6] This guide will explore the mechanistic basis for this improved safety profile.

Molecular Mechanisms of Action and Metabolism: A Tale of Two Molecules

The divergent toxicity profiles of ATRA and Tocoretinate are rooted in their distinct chemical structures and consequent metabolic fates and molecular interactions.

All-Trans Retinoic Acid (ATRA)

ATRA exerts its biological effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[7] This RAR/RXR complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes.[8] In the absence of a ligand, the complex recruits corepressors, leading to transcriptional silencing. Upon ATRA binding, a conformational change releases corepressors and recruits coactivators, initiating gene transcription that drives cellular differentiation.[3]

However, this powerful mechanism is also linked to its toxicity. The massive, synchronous differentiation of leukemic cells induced by ATRA leads to a surge in the expression of inflammatory cytokines and adhesion molecules, culminating in the systemic inflammatory response that characterizes differentiation syndrome.[9][10]

Caption: ATRA signaling leading to differentiation and toxicity.

Tocoretinate (Tretinoin Tocoferil)

Tocoretinate is an ester of ATRA and α-tocopherol (a form of Vitamin E).[11] This structure dictates a pro-drug mechanism. Following administration, it is hypothesized that endogenous esterases cleave the molecule, releasing both ATRA and α-tocopherol.[3][6] This dual-release is central to its improved safety profile.

-

ATRA Component: The released ATRA is free to engage the RAR/RXR pathway, inducing the desired therapeutic differentiation of target cells.[6]

-

α-Tocopherol Component: The co-released α-tocopherol is not an inert carrier. It is a potent antioxidant and has significant immunomodulatory functions. Crucially, α-tocopherol has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6, IL-8, and MCP-1.[12][13] It can also modulate immune responses, potentially dampening the hyper-inflammatory cascade initiated by ATRA-induced differentiation.[14]

The Tocoretinate molecule, therefore, delivers the therapeutic agent (ATRA) along with a "built-in" toxicity-mitigating agent (α-tocopherol). This elegant design addresses the root cause of ATRA's primary dose-limiting toxicity.

Caption: Hypothesized dual-action mechanism of Tocoretinate.

Comparative Toxicity Profiles

The mechanistic differences translate directly into distinct in vivo toxicity profiles.

| Toxicity Parameter | All-Trans Retinoic Acid (ATRA) | Tocoretinate (Tretinoin Tocoferil) | Mechanistic Rationale for Difference |

| Differentiation Syndrome | Incidence of ~25% in APL patients; can be fatal.[4] | Expected to be significantly lower or absent. | α-tocopherol component suppresses the underlying cytokine storm.[12][13] |

| General Systemic Toxicity | Dose-limiting; includes headache, dry skin/mucosa, hypertriglyceridemia, liver dysfunction.[5][15] | Preclinical data shows at least 150x lower toxicity than ATRA in animal models.[6] | Slower, pro-drug release of ATRA may prevent sharp plasma peaks. Co-administration of Vitamin E is known to reduce general retinoid toxicity.[16][17] |

| Teratogenicity | Highly teratogenic; contraindicated in pregnancy.[18] | Reported to be non-teratogenic in animal models.[6] | The ester linkage and different pharmacokinetic profile likely prevent the teratogenic concentrations of free ATRA from reaching the fetus. |

| Topical Irritation | Common side effect (redness, peeling).[18] | Used therapeutically for skin ulcers, suggesting good local tolerance.[19] | The antioxidant and anti-inflammatory properties of α-tocopherol likely counteract the irritant effects of ATRA.[20] |

Experimental Protocols for Preclinical Toxicity Assessment

To rigorously evaluate the comparative toxicity of novel retinoids like Tocoretinate against standards like ATRA, a multi-tiered experimental approach is essential.

Workflow for Comparative Toxicity Testing

Caption: Tiered workflow for retinoid toxicity evaluation.

Protocol: In Vitro Comparative Cytotoxicity Assay

-

Objective: To determine the relative cytotoxicity of Tocoretinate and ATRA on leukemic cells versus normal hematopoietic progenitor cells.

-

Cell Lines:

-

Leukemic Model: NB-4 (APL cell line expressing PML-RARα).[2]

-

Normal Hematopoietic Model: CD34+ hematopoietic stem/progenitor cells (HSPCs) isolated from human cord blood or bone marrow.

-

-

Methodology:

-